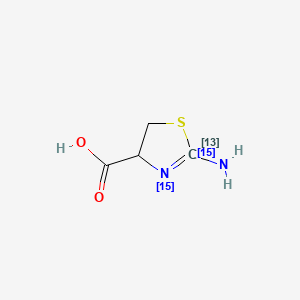

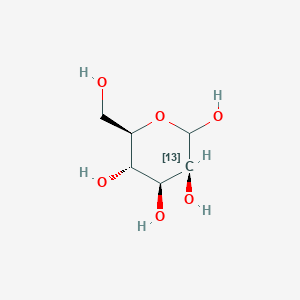

![molecular formula C6H12O6 B583974 L-[5-<sup>13</sup>C]Sorbose CAS No. 478506-36-4](/img/structure/B583974.png)

L-[5-13C]Sorbose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-[5-13C]Sorbose is a labeled analog of L-sorbose, a naturally occurring monosaccharide carbohydrate. The compound is characterized by the presence of a carbon-13 isotope at the fifth carbon position. This isotopic labeling makes L-[5-13C]Sorbose particularly useful in various scientific research applications, including metabolic studies and tracer experiments.

Wissenschaftliche Forschungsanwendungen

L-[5-13C]Sorbose is widely used in scientific research due to its isotopic labeling. Some of its applications include:

- Metabolic Studies: The compound is used as a tracer to study carbohydrate metabolism and to track the metabolic pathways of sorbose in biological systems.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 isotope enhances the sensitivity and resolution of NMR spectroscopy, making it easier to study the structure and dynamics of carbohydrates.

- Biotechnology: L-sorbose is a key intermediate in the biosynthesis of L-ascorbic acid, which is used in various industrial applications, including food and pharmaceuticals .

- Medical Research: The compound is used in studies related to diabetes and other metabolic disorders, as it helps in understanding the role of sorbose in glucose metabolism.

Wirkmechanismus

Target of Action

L-[5-13C]Sorbose primarily targets the thermophilic fungus Humicola grisea var. thermoidea . It interacts with the fungus, affecting its growth, morphology, and production of a multifunctional ß-glucosidase .

Mode of Action

L-[5-13C]Sorbose interacts with its target by inducing morphological changes in the fungus, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also affects the production of a multifunctional ß-glucosidase . The addition of 5% sorbose to cultures containing 1% cellobiose enhances the extracellular levels of the ß-glucosidase 3.3-fold .

Biochemical Pathways

The biochemical pathway of L-sorbose metabolism in Aerobacter aerogenes is as follows: L-sorbose -> L-sorbose 1-phosphate -> D-glucitol 6-phosphate -> D-fructose 6-phosphate . This pathway is distinct from those previously described .

Pharmacokinetics

It’s known that the compound is used for proteomics research . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The effects of L-[5-13C]Sorbose on the thermophilic fungus include an increased lag phase period and drastic alterations in the morphology of the fungal hyphae . It also stimulates the production of a multifunctional ß-glucosidase . It reduces the uptake rates of glucose and cellobiose .

Action Environment

The action of L-[5-13C]Sorbose is influenced by environmental factors such as the presence of other compounds in the culture medium. For instance, the stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

L-[5-13C]Sorbose interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the reaction catalyzed by Gluconobacter oxydans sorbitol dehydrogenase (GoSLDH), an enzyme that exhibits higher catalytic efficiency than other L-sorbose producing enzymes . During this reaction, NADP+ is reduced to NADPH, and D-sorbitol is oxidized to L-sorbose .

Cellular Effects

L-[5-13C]Sorbose has notable effects on various types of cells and cellular processes. For instance, in the industrial strain Gluconobacter oxydans WSH-003, the overexpression of the gene encoding the sorbitol dehydrogenase (SLDH) leads to enhanced production of L-sorbose . This indicates that L-[5-13C]Sorbose can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of L-[5-13C]Sorbose involves its interactions with biomolecules at the molecular level. For instance, during the reaction catalyzed by GoSLDH, L-[5-13C]Sorbose is formed through the oxidation of D-sorbitol, with NADP+ being reduced to NADPH . This process involves binding interactions with the enzyme GoSLDH and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-[5-13C]Sorbose can change over time. For instance, the THz absorption spectrum of L-sorbose in solid and aqueous solutions is correlated with its concentration and temperature . This suggests that the stability, degradation, and long-term effects of L-[5-13C]Sorbose on cellular function can vary depending on the experimental conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of L-[5-13C]Sorbose in animal models are limited, research on related compounds like L-sorbose can provide some insights. For instance, a study on rats showed that the recovery of radioactivity from orally administered L-[U-14C]-sorbose was dependent on the dosage .

Metabolic Pathways

L-[5-13C]Sorbose is involved in several metabolic pathways. For instance, in Aerobacter aerogenes, the metabolism of L-sorbose involves its conversion to D-glucitol 6-phosphate and then to D-fructose 6-phosphate . This process involves interactions with various enzymes and cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-[5-13C]Sorbose can be synthesized from D-sorbitol through a biotransformation process. The most prominent method involves the use of microorganisms such as Gluconobacter species or Acetobacter species. These microorganisms oxidize D-sorbitol to L-sorbose by removing two hydrogen atoms from each molecule of D-sorbitol . The reaction is typically carried out under aerobic conditions with the microorganisms immobilized to enhance the yield and efficiency of the process.

Industrial Production Methods: The industrial production of L-sorbose, and by extension L-[5-13C]Sorbose, involves the fermentation of D-sorbitol using Gluconobacter oxydans. The process is optimized by overexpressing the sorbitol dehydrogenase gene (sldhAB) in the microorganism, which increases the production titer and productivity . The fermentation is conducted in a semi-continuous fed-batch mode to maintain high cell density and prolonged production periods.

Analyse Chemischer Reaktionen

Types of Reactions: L-[5-13C]Sorbose undergoes various chemical reactions, including oxidation, reduction, and acetonation.

Common Reagents and Conditions:

Oxidation: L-sorbose can be oxidized to L-ascorbic acid (vitamin C) using reagents such as nitric acid or oxygen in the presence of a catalyst.

Reduction: Under conditions employed for a Meerwein-Ponndorf-Verley reduction, L-sorbose can be reduced to sorbitol.

Acetonation: The acetonation of L-sorbose is a key step in the production of ascorbic acid.

Major Products Formed:

- L-ascorbic acid (vitamin C)

- Sorbitol

- 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

Vergleich Mit ähnlichen Verbindungen

- D-sorbitol

- L-ascorbic acid

- D-fructose

- L-tagatose

Comparison: L-[5-13C]Sorbose is unique due to its isotopic labeling, which makes it particularly useful for tracer studies and NMR spectroscopy. Unlike D-sorbitol and D-fructose, which are commonly used as sweeteners, L-sorbose is primarily used as an intermediate in the production of L-ascorbic acid. L-tagatose, another rare sugar, shares some similarities with L-sorbose in terms of its metabolic pathways but differs in its applications and sweetness profile .

Eigenschaften

IUPAC Name |

(3S,4R,5S)-2-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VJMGYBMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[13C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester](/img/structure/B583899.png)

![lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B583903.png)